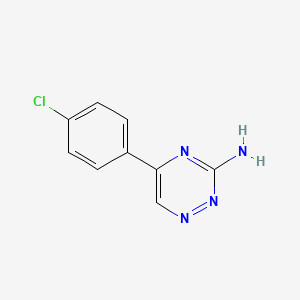

5-(4-Chlorophenyl)-1,2,4-triazin-3-amine

Description

5-(4-Chlorophenyl)-1,2,4-triazin-3-amine is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a 4-chlorophenyl group at position 5 and an amine group at position 3. The chlorine substituent enhances lipophilicity, which may improve membrane permeability and target binding compared to non-halogenated analogs . Triazine derivatives are known for diverse biological activities, including kinase inhibition and receptor antagonism, positioning this compound as a candidate for further pharmacological exploration .

Propriétés

IUPAC Name |

5-(4-chlorophenyl)-1,2,4-triazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4/c10-7-3-1-6(2-4-7)8-5-12-14-9(11)13-8/h1-5H,(H2,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZNMPRJRFYAJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1,2,4-triazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate, followed by cyclization with formamide under reflux conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid to facilitate the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Chlorophenyl)-1,2,4-triazin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the triazine ring, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding triazine oxides.

Reduction: Formation of reduced triazine derivatives.

Substitution: Formation of substituted triazine derivatives with various functional groups.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

Industry: Utilized in the production of agrochemicals and as a precursor for the synthesis of dyes and pigments.

Mécanisme D'action

The mechanism of action of 5-(4-Chlorophenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor involved.

Comparaison Avec Des Composés Similaires

5-Phenyl-1,2,4-triazin-3-amine

- Structure : Lacks the 4-chlorophenyl group, replaced by a simple phenyl ring.

- Properties : Melting point = 235°C; molecular weight = 172.19 g/mol.

- This compound serves as a baseline for evaluating halogenation effects .

5-(3-Bromophenyl)-1,2,4-triazin-3-amine

- Structure : Bromine replaces chlorine at the meta position of the phenyl ring.

- Properties : Molecular weight = 251.08 g/mol.

- Key Differences : Bromine’s larger atomic radius and higher electronegativity may alter π-π stacking interactions and binding pocket occupancy. However, increased molecular weight could reduce solubility .

5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine

- Structure : Methoxy groups at phenyl positions 3 and 4.

- Properties : Molecular weight = 248.27 g/mol.

Halogenated Derivatives with Modified Cores

6-(2-Chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine

- Structure : Pyridine ring replaces one phenyl group; fluorine and chlorine substituents present.

- Properties : Molecular weight = 315.74 g/mol; purity = 97% .

- Biological Activity: Potent adenosine receptor antagonist (A2A subtype IC50 < 50 nM), with the fluorophenyl group enhancing receptor selectivity.

5-(3-Chloro-4-fluorophenyl)-1,2,4-triazin-3-amine

- Structure : Dual halogenation (Cl and F) on the phenyl ring.

- Properties : Molecular weight = 253.63 g/mol.

- Key Differences : Synergistic halogen effects may improve binding to hydrophobic pockets in targets like viral proteases or kinases. The fluorine atom could also engage in hydrogen bonding .

Triazole vs. Triazine Derivatives

N3-(4-Chlorophenyl)-4H-1,2,4-triazole-3,5-diamine

S-Alkyl 4-(4-Chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol

- Structure : Thiol and pyrrole substituents on a triazole core.

- Properties : Enhanced solubility due to the thiol group; molecular docking studies suggest affinity for bacterial enzymes (e.g., dihydrofolate reductase) .

Comparative Data Table

Research Findings and Implications

- Halogenation Impact: Chlorine and fluorine substituents consistently improve target affinity and metabolic stability across triazine/triazole derivatives. For example, 6-(2-Chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine’s dual halogenation contributes to its nanomolar adenosine receptor activity .

- Core Structure Flexibility : Triazole derivatives (e.g., ) show broader synthetic versatility but may sacrifice triazine-specific interactions with enzymes like dihydrofolate reductase .

- Therapeutic Potential: Compounds with pyridine or pyrrole moieties (e.g., ) exhibit promising anticancer and antimicrobial profiles, suggesting avenues for optimizing this compound through similar modifications .

Activité Biologique

5-(4-Chlorophenyl)-1,2,4-triazin-3-amine is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound features a triazine ring substituted with a chlorophenyl group. Its molecular formula is CHClN, which contributes to its reactivity and interaction with various biological targets. The presence of the chlorine atom enhances its binding affinity to specific enzymes and receptors.

The biological activity of this compound is primarily linked to its interaction with several molecular targets:

- Voltage-Gated Sodium Channels (VGSCs) : Similar compounds have been shown to modulate VGSCs, influencing neuronal excitability and potentially exhibiting anticonvulsant properties.

- Enzyme Inhibition : It has been observed that derivatives of this compound can inhibit key enzymes such as pyruvate dehydrogenase kinase (PDK), particularly PDK1 and PDK4, which are crucial in cancer metabolism .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cell Viability Assays : In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines at low micromolar concentrations. For instance, derivatives tested against MCF-7 (breast cancer) and HCT-116 (colon cancer) cells showed IC values below 100 μM .

| Compound | Cell Line | IC (μM) |

|---|---|---|

| This compound | MCF-7 | <100 |

| This compound | HCT-116 | <100 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest effectiveness against various microbial strains by disrupting cell wall synthesis.

In Vivo Studies

A notable study involved the administration of a derivative in a murine model of Lewis Lung Carcinoma (LLC). The treatment resulted in significant tumor growth inhibition (approximately 84% reduction) compared to control groups treated with standard chemotherapeutics like cisplatin . This study underscores the potential of this compound as an effective anticancer agent.

Biochemical Pathways

The modulation of metabolic pathways is a critical aspect of the compound's action:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-chlorophenyl)-1,2,4-triazin-3-amine, and how do reaction conditions influence yield?

- Answer : The synthesis of triazine derivatives often employs solvent-free methods or one-pot reactions. For example, solvent-free interactions between nitriles and guanidine derivatives can yield substituted triazines, with yields optimized by controlling temperature (80–120°C) and stoichiometry . Adapting these methods, this compound can be synthesized via cyclocondensation of 4-chlorophenyl-substituted nitriles with hydrazine derivatives. Reaction time and catalyst selection (e.g., Lewis acids) critically impact purity and yield .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

- Answer :

- NMR : - and -NMR resolve aromatic protons and triazine ring carbons. For example, aromatic protons in related compounds appear at δ 7.06–7.68 ppm, while NH signals are observed near δ 14 ppm in DMSO-d6 .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Crystallographic data can confirm bond angles and substituent orientations, with software parameters adjusted for high-resolution data .

Q. How can solubility and stability be optimized for biological assays?

- Answer : Solubility is often enhanced using polar aprotic solvents (DMSO, DMF) or co-solvents (PEG-400). Stability studies (pH 2–9, 25–40°C) for related triazines indicate degradation via hydrolysis of the triazine ring under acidic conditions. Lyophilization or storage at -20°C in inert atmospheres is recommended for long-term stability .

Advanced Research Questions

Q. How can substituent variation at the triazine ring modulate biological activity?

- Answer : Substituting the triazine core with electron-withdrawing groups (e.g., -Cl, -F) enhances receptor binding affinity. For instance, 5-(4-fluorophenyl) analogs show adenosine receptor antagonism (IC < 1 µM), while bulkier groups (e.g., -CF) improve metabolic stability . Structure-activity relationship (SAR) studies should prioritize substituent electronic effects and steric hindrance .

Q. What methodologies resolve contradictions in pharmacological data across studies?

- Answer : Discrepancies in IC values or binding kinetics may arise from assay conditions (e.g., buffer pH, temperature). Standardized protocols (e.g., fixed ATP concentrations in kinase assays) and orthogonal validation (SPR, ITC) are critical. For example, adenosine receptor antagonism should be confirmed via both radioligand displacement and functional cAMP assays .

Q. What computational strategies predict ADME properties for triazine derivatives?

- Answer : Molecular docking (AutoDock Vina) identifies binding poses in adenosine receptors, while QSAR models predict logP and bioavailability. ADME-Tox screening using SwissADME or pkCSM for this compound reveals moderate hepatic metabolism (CYP3A4-mediated) and potential blood-brain barrier permeability (BBB score: 0.72) .

Q. How can synthetic byproducts be minimized during scale-up?

- Answer : Impurities often arise from incomplete cyclization or chlorophenyl group oxidation. Process optimization includes:

- Catalyst screening : ZnCl improves cyclization efficiency (yield increase from 65% to 81% in related triazoles) .

- In-line analytics : HPLC-MS monitors intermediate purity, with quenching steps to prevent over-reaction .

Methodological Considerations Table

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.